

The Biosynthesis of 14(Z)-Etherolenic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **14(Z)-Etherolenic acid**

Cat. No.: **B15549999**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(Z)-Etherolenic acid is a specialized fatty acid belonging to the class of divinyl ethers, which are oxylipins produced in various plant species. These compounds are of significant interest due to their potential roles in plant defense mechanisms against pathogens and pests.

Understanding the biosynthesis of **14(Z)-etherolenic acid** is crucial for harnessing its biological activity for applications in agriculture and medicine. This technical guide provides an in-depth overview of the biosynthetic pathway, including the key enzymes, their kinetics, detailed experimental protocols for their study, and methods for the quantification of relevant metabolites.

The Core Biosynthetic Pathway

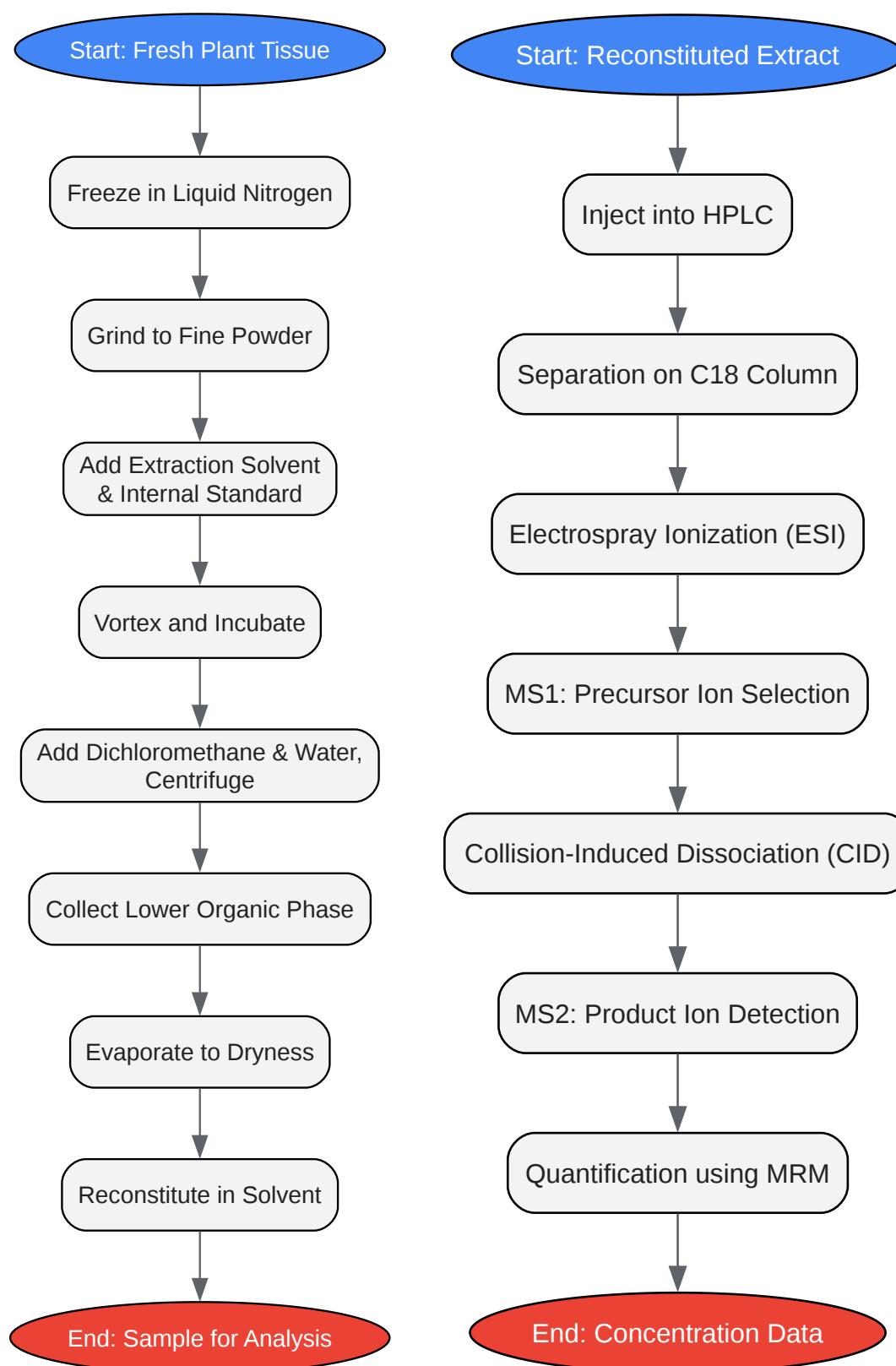
The biosynthesis of **14(Z)-etherolenic acid** in plants is a two-step enzymatic process that begins with the polyunsaturated fatty acid, α -linolenic acid. The pathway involves the sequential action of a lipoxygenase (LOX) and a divinyl ether synthase (DES).

- **Lipoxygenation of α -Linolenic Acid:** The first step is the stereospecific oxygenation of α -linolenic acid (18:3) by a 13-lipoxygenase. This enzyme introduces molecular oxygen at the C-13 position of the fatty acid chain, forming the hydroperoxy intermediate, (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).

- Divinyl Ether Formation: The unstable 13-HPOT intermediate is then rapidly converted by a specific divinyl ether synthase into **14(Z)-etherolenic acid**. The systematic name for this compound is (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid.[1]

This pathway is analogous to the formation of other divinyl ether fatty acids, such as colneleic acid and colnolenic acid, which are derived from 9-hydroperoxides of linoleic and α -linolenic acids, respectively.[2] The specificity of the initial lipoxygenase (9-LOX vs. 13-LOX) determines the type of divinyl ether produced.

Step 2: Divinyl Ether Formation


Divinyl Ether Synthase (DES)

14(Z)-Etherolenic Acid

Step 1: Lipoxygenation

 α -Linolenic Acid
13-Lipoxygenase (13-LOX)
+ O₂

(13S)-Hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analytik.news [analytik.news]
- To cite this document: BenchChem. [The Biosynthesis of 14(Z)-Etherolenic Acid in Plants: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15549999#14-z-etherolenic-acid-biosynthesis-pathway-in-plants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

